molecular formula C14H26N2O3 B13195502 tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate

Cat. No.: B13195502
M. Wt: 270.37 g/mol
InChI Key: SIFKADBLWKBYBN-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a high-purity chemical building block primarily utilized in medicinal chemistry and pharmaceutical research for the development of novel therapeutic agents. This compound features a unique 1-oxa-8-azaspiro[4.5]decane scaffold, which provides a three-dimensional structure valuable for creating structurally diverse compound libraries. The tert-butyloxycarbonyl (Boc) protecting group is strategically incorporated to shield the secondary amine functionality during synthetic sequences, enabling selective reactions at other molecular sites and facilitating straightforward deprotection when needed. Compounds based on the 1-oxa-8-azaspiro[4.5]decane core have demonstrated significant research value as key intermediates in developing Fatty Acid Amide Hydrolase (FAAH) inhibitors . These inhibitors have investigated potential therapeutic applications for treating neuropathic pain, inflammatory pain, anxiety disorders, urinary incontinence, and movement disorders . The structural complexity offered by the spirocyclic framework makes this compound particularly valuable for exploring structure-activity relationships in drug discovery programs targeting central nervous system conditions, chronic pain states, and various cardiovascular diseases . Researchers employ this building block in constructing molecular scaffolds that interact with biological systems through targeted inhibition of enzymatic pathways, with documented applications spanning from preclinical development to pharmacological optimization. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions and handling procedures should be followed according to safety data sheets, and researchers should consult all relevant safety information before use.

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16(4)11-9-14(18-10-11)5-7-15-8-6-14/h11,15H,5-10H2,1-4H3

InChI Key

SIFKADBLWKBYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCNCC2)OC1

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate typically involves:

  • Formation of the spirocyclic amine intermediate
  • Introduction of the N-methyl group via alkylation or reductive amination
  • Protection of the amine functionality using tert-butyl carbamate (Boc) chemistry

Detailed Synthetic Routes

Synthesis of the Spirocyclic Amine Core

The spirocyclic amine, 1-oxa-8-azaspiro[4.5]decan, can be synthesized via cyclization reactions involving amino alcohol precursors and appropriate cyclization agents or via condensation of cyclic ketones with amines followed by reduction.

  • For example, condensation of 1,2-cyclohexanedione with a suitable amino alcohol under acidic conditions yields intermediates that can be cyclized and reduced to form the spirocyclic amine core. This process involves reflux in toluene with catalytic p-toluenesulfonic acid and subsequent reduction with sodium borohydride to stabilize the spirocyclic amine.
N-Methylation
  • The N-methyl group on the nitrogen of the carbamate can be introduced by methylation of the secondary amine using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation) after formation of the spirocyclic amine.
Carbamate Protection (Boc Protection)
  • The free amine group of the spirocyclic intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium carbonate in an organic solvent like dichloromethane or dimethyl sulfoxide (DMSO).

  • Typical conditions involve stirring at room temperature or slightly elevated temperatures (20–70°C) for several hours to overnight to ensure complete protection.

Representative Experimental Procedure and Data

Step Reagents & Conditions Yield Notes
Spirocyclic amine formation 1,2-cyclohexanedione + p-tolylhydrazine hydrochloride in acetic acid, reflux 60°C overnight ~62% Intermediate isolated by silica gel chromatography
Cyclization & reduction Intermediate + 4-phenylbutylamine + p-TsOH in toluene, reflux 140°C, then NaBH4 reduction at 0–80°C 72% Purified by column chromatography
Boc protection Spirocyclic amine + di-tert-butyl dicarbonate + triethylamine in dichloromethane, room temp, overnight 90–98% High purity product isolated by recrystallization or chromatography
N-methylation Secondary amine + methyl iodide or formaldehyde/formic acid, mild conditions 85–95% Reaction monitored by NMR and LCMS

Analytical Data and Characterization

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for tert-butyl group (singlet ~1.38 ppm, 9H), spirocyclic methylene protons (multiplets 1.4–3.5 ppm), and N-methyl group (singlet near 2.5–3.0 ppm).
    • ^13C NMR confirms carbamate carbonyl (~155–160 ppm) and spirocyclic carbons.
  • Mass Spectrometry (LCMS):

    • Molecular ion peak consistent with molecular weight of the compound (expected [M+H]^+ around 298–310 depending on exact substituents).
    • Retention times vary with column and solvent system but typically under 1 min in reverse-phase HPLC methods.
  • Purity:

    • Achieved >95% purity by RP-HPLC after purification steps.

Summary Table of Key Preparation Parameters

Parameter Detail
Starting materials 1,2-cyclohexanedione, amino alcohols, methylating agents, Boc2O
Solvents Dichloromethane, dimethyl sulfoxide, toluene, methanol
Temperature range 0°C (reduction) to 140°C (reflux)
Reaction time Several hours to overnight
Yields 62% (cyclization), 72% (reduction), 90–98% (Boc protection), 85–95% (methylation)
Purification methods Silica gel chromatography, recrystallization, RP-HPLC
Characterization methods NMR, LCMS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound with the molecular formula C14H26N2O3C_{14}H_{26}N_2O_3 and a molecular weight of approximately 270.37 g/mol. It features a unique spirocyclic structure incorporating both nitrogen and oxygen atoms, which contributes to its chemical reactivity and biological interactions.

Scientific Research Applications

This compound is primarily utilized in scientific research across various disciplines.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Chemical Reactions Analysis

This compound undergoes different chemical reactions:

  • Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
  • Reduction: Reduction reactions can convert the compound into different reduced forms.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The products of these reactions depend on the specific conditions and reagents used; oxidation may yield oxides, while reduction can produce alcohols or amines.

Biology

In biological research, this compound is used to investigate its effects on various biological systems. It serves as a tool for studying enzyme interactions and cellular processes. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Researchers study its pharmacological properties to develop new drugs and treatments.

Industry

In the industrial sector, this compound is used in developing new materials and chemical processes. Its unique structure makes it valuable for creating specialized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and research context .

Comparison with Similar Compounds

Key Observations:

Heteroatom Positioning: Swapping oxygen and nitrogen positions (e.g., 1-oxa-8-aza vs.

Fluorine in enhances electronegativity and metabolic stability while influencing conformation via steric and electronic effects .

Spiro Ring Size: Smaller spiro systems (e.g., [3.5]nonane in ) reduce conformational flexibility, which may limit adaptability to binding pockets compared to larger [4.5]decane systems .

Physicochemical and Pharmacological Implications

  • Lipophilicity : Fluorinated derivatives (e.g., ) exhibit higher logP values due to fluorine’s hydrophobic character, favoring blood-brain barrier penetration for CNS targets .
  • Metabolic Stability : The tert-butyl carbamate group in all compounds shields the amine from oxidative metabolism, extending half-life .
  • Stereochemical Influence : The S-configuration in may enhance enantioselective binding to chiral targets, a critical factor in kinase inhibitor design .

Biological Activity

tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates nitrogen and oxygen atoms. This compound has garnered interest in pharmacological research due to its potential biological activity, particularly in modulating enzyme interactions and influencing various biochemical pathways.

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : tert-butyl N-methyl-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
  • CAS Number : 1377187-33-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound modulates the activity of these targets, thereby influencing metabolic pathways and cellular processes.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to affect the activity of certain enzymes, which can lead to alterations in metabolic rates and biochemical reactions.
  • Receptor Interaction : It may bind to various receptors, impacting signal transduction pathways crucial for cellular communication.

Biological Activity Studies

Research indicates that this compound serves as a valuable tool in pharmacological studies, particularly in examining enzyme interactions and cellular functions.

Case Studies:

  • Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders.
  • Cellular Assays : In vitro assays revealed that this compound could influence cell proliferation and apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
tert-butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamateC15H28N2O3Contains an additional methyl group at position 6
tert-butyl (2-oxa-8-azaspiro[4.5]decan-3-yloxy)carbamateC14H26N2O3Features an ether linkage instead of a nitrogen substituent
tert-butyl N-(8-oxa-{1}-azaspiro[4.5]decan)carbamateC13H24N2O3Lacks the methyl group on nitrogen

This table highlights how variations in structure can significantly influence the biological properties and potential applications of these compounds.

Research Findings and Applications

The potential applications of this compound are vast, ranging from pharmacology to medicinal chemistry.

Applications:

  • Pharmacological Research : As a tool for studying enzyme interactions and cellular processes.
  • Therapeutic Development : Potential use in developing treatments for neurological disorders and cancer therapies based on its modulatory effects on enzyme activity.

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